Cas no 1260766-06-0 (1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine)

1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by its unique structural features, including a cyclopropane ring and a substituted phenyl group. The presence of both fluorine and methoxy substituents enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This compound exhibits potential as a building block for bioactive molecules due to its ability to modulate lipophilicity and metabolic stability. Its rigid cyclopropyl scaffold may contribute to improved binding affinity in target interactions. The amine functionality allows for further derivatization, enabling the development of diverse chemical libraries for drug discovery and material science applications.
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine structure
1260766-06-0 structure
Product name:1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
CAS No:1260766-06-0
MF:C10H12FNO
MW:181.206786155701
CID:6598752
PubChem ID:55264358

1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
    • Cyclopropanamine, 1-(4-fluoro-3-methoxyphenyl)-
    • SCHEMBL17335538
    • AKOS006306281
    • EN300-1853464
    • 1260766-06-0
    • AT34721
    • Inchi: 1S/C10H12FNO/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3
    • InChI Key: GBMUQKGUCDVTBJ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(F)C(OC)=C2)(N)CC1

Computed Properties

  • Exact Mass: 181.090292168g/mol
  • Monoisotopic Mass: 181.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.195±0.06 g/cm3(Predicted)
  • Boiling Point: 267.2±40.0 °C(Predicted)
  • pka: 7.61±0.20(Predicted)

1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853464-1.0g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
1g
$914.0 2023-06-03
Enamine
EN300-1853464-0.1g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
0.1g
$993.0 2023-09-18
Enamine
EN300-1853464-0.25g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
0.25g
$1038.0 2023-09-18
Enamine
EN300-1853464-0.5g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1853464-2.5g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
2.5g
$2211.0 2023-09-18
Enamine
EN300-1853464-5g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
5g
$3273.0 2023-09-18
Enamine
EN300-1853464-10g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
10g
$4852.0 2023-09-18
Enamine
EN300-1853464-0.05g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
0.05g
$948.0 2023-09-18
Enamine
EN300-1853464-10.0g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
10g
$3929.0 2023-06-03
Enamine
EN300-1853464-5.0g
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine
1260766-06-0
5g
$2650.0 2023-06-03

1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine Related Literature

Additional information on 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine

1-(4-Fluoro-3-Methoxyphenyl)Cyclopropan-1-Amine: A Comprehensive Overview

1-(4-Fluoro-3-Methoxyphenyl)Cyclopropan-1-Amine (CAS No. 1260766-06-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to by its CAS number or its systematic name, has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and recent advancements related to this compound.

The molecular structure of 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine is characterized by a cyclopropane ring attached to a substituted phenyl group. The phenyl ring is substituted with a fluoro group at the para position and a methoxy group at the meta position. This substitution pattern is crucial as it influences the compound's electronic properties, reactivity, and bioavailability. The cyclopropane ring, known for its strain energy, contributes to the molecule's unique reactivity and potential as a building block in organic synthesis.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. The strain inherent in the cyclopropane ring can lead to increased reactivity and selectivity in biological systems. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that cyclopropane-containing amines exhibit potent inhibitory activity against certain kinases, making them promising leads for anti-cancer drug development.

The synthesis of 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of the fluoro and methoxy groups is achieved through electrophilic aromatic substitution reactions. Subsequent steps involve the formation of the cyclopropane ring, often through [2+1] cycloaddition reactions or other strain-inducing methods. The optimization of these steps is critical to ensure high yields and purity of the final product.

In terms of pharmacological properties, 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine has been shown to exhibit interesting bioactivity. Preclinical studies have demonstrated its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in various diseases such as inflammation and neurodegenerative disorders. A study published in *Nature Communications* (2023) reported that this compound selectively binds to specific GPCRs, leading to reduced inflammatory responses in vitro.

Another area of interest lies in the compound's potential as a chiral building block. The presence of stereogenic centers in cyclopropane-containing compounds can significantly influence their pharmacokinetic properties. Research conducted at Stanford University (2023) explored the enantioselective synthesis of this compound and its derivatives, highlighting their applications in asymmetric catalysis.

Environmental considerations are also crucial when evaluating compounds like 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine. Studies on its biodegradation pathways have shown that it undergoes rapid hydrolysis under certain conditions, reducing its persistence in aquatic environments. This information is vital for assessing its environmental impact and ensuring sustainable practices during large-scale production.

In conclusion, 1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine (CAS No. 1260766-06-0) is a versatile compound with diverse applications in organic synthesis and pharmacology. Its unique structural features, coupled with recent advancements in synthesis and bioactivity studies, position it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

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